Ketanserin-Tartrat

Übersicht

Beschreibung

Ketanserin-Tartrat ist ein selektiver Antagonist des Serotonin-5-HT2A-Rezeptors. Ursprünglich als Antihypertensivum entwickelt, hat es Anwendungen in verschiedenen Bereichen gefunden, darunter die Wundheilung und die wissenschaftliche Forschung. Die Verbindung ist bekannt für ihre Fähigkeit, die Epithelisierung zu beschleunigen, wodurch sie zur Behandlung von Wunden, Verbrennungen, Geschwüren und Analfissuren geeignet ist .

Wissenschaftliche Forschungsanwendungen

Ketanserin-Tartrat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Referenzverbindung in Studien mit Serotonin-Rezeptoren verwendet.

Biologie: In Rezeptorbindungstests und Autoradiographie eingesetzt, um die Verteilung des Serotonin-5-HT2A-Rezeptors im Gehirn zu untersuchen

Industrie: In der Formulierung von topischen Gelen für die Wundheilung und andere therapeutische Anwendungen verwendet

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es selektiv den Serotonin-5-HT2A-Rezeptor antagonisiert. Diese Wirkung hemmt die Bindung von Serotonin an diese Rezeptoren und moduliert so verschiedene physiologische Prozesse. Die Verbindung beeinflusst auch den hERG-Strom, der an der kardialen Repolarisation beteiligt ist .

Ähnliche Verbindungen:

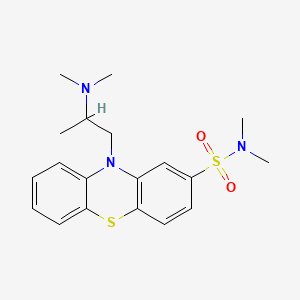

Ritanserin: Ein weiterer selektiver 5-HT2A-Rezeptor-Antagonist mit ähnlichen Anwendungen in Forschung und Medizin.

Cyproheptadin: Ein Serotonin-Antagonist mit Antihistamin-Eigenschaften, der zur Behandlung von Allergien und anderen Erkrankungen eingesetzt wird.

Mianserin: Ein Antidepressivum, das auch als Serotonin-Rezeptor-Antagonist wirkt.

Einzigartigkeit von this compound: this compound zeichnet sich durch seine hohe Selektivität für den 5-HT2A-Rezeptor und seine zusätzlichen Wirkungen auf den hERG-Strom aus. Diese doppelte Wirkung macht es besonders nützlich in Forschung und Therapie .

Wirkmechanismus

Target of Action

Ketanserin tartrate primarily targets the 5-HT2A receptor , a subtype of the 5-HT2 receptor of the serotonin system . This receptor plays a crucial role in the function of the serotonergic system, which is involved in various physiological processes.

Mode of Action

Ketanserin tartrate acts as an inverse agonist at the 5-HT2A receptor . This means it binds to the same receptor as serotonin but induces the opposite effect. It decreases the receptor’s activity rather than increasing it. At higher concentrations, Ketanserin also shows affinity for α1-adrenoceptors .

Biochemical Pathways

It’s known that the drug inhibits hmg coa reductase activity, a key enzyme in the cholesterol synthesis pathway . This inhibition is likely one of the mechanisms for the plasma LDL cholesterol reduction observed with Ketanserin treatment .

Pharmacokinetics

Ketanserin tartrate is almost completely absorbed (more than 98%) after oral administration, with peak plasma concentrations reached within 0.5 to 2 hours . It undergoes significant first-pass metabolism in the liver, resulting in an absolute bioavailability of around 50% . The drug is extensively distributed in tissues, with a volume of distribution of 3 to 6 L/kg . It binds strongly to plasma proteins, mainly albumin, with only about 5% remaining free . Ketanserin is extensively metabolized, with less than 2% excreted as the parent compound .

Result of Action

The molecular and cellular effects of Ketanserin tartrate’s action are diverse. It has been found to stimulate collagen synthesis, which is involved in wound healing . It also significantly reduces nicotine self-administration in rats, suggesting a potential role in nicotine addiction treatment . Furthermore, it has been shown to decrease blood pressure and peripheral vascular resistance in hypertensive patients .

Action Environment

The action of Ketanserin tartrate can be influenced by various environmental factors. For instance, its antihypertensive activity is more effective in elderly patients provided plasma potassium concentrations are normal at the start of treatment and are maintained within the normal range .

Biochemische Analyse

Biochemical Properties

Ketanserin tartrate plays a significant role in biochemical reactions by interacting with specific receptors and ion channels. It is known to selectively antagonize the serotonin 5-HT2A receptor, which is involved in various physiological processes such as vasoconstriction, platelet aggregation, and neurotransmission . Additionally, ketanserin tartrate inhibits the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is crucial for cardiac repolarization . The interaction with these biomolecules is concentration-dependent, with an IC50 value of 0.11 μM for hERG channel inhibition .

Cellular Effects

Ketanserin tartrate exerts various effects on different cell types and cellular processes. In vascular smooth muscle cells, it reduces vasoconstriction by blocking the serotonin 5-HT2A receptor, leading to vasodilation and decreased blood pressure . In platelets, ketanserin tartrate inhibits aggregation, thereby reducing the risk of thrombosis . Furthermore, in fibroblasts and epithelial cells, ketanserin tartrate promotes wound healing by accelerating epithelialization and reducing fibrosis . These effects are mediated through the modulation of cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of ketanserin tartrate involves its binding to the serotonin 5-HT2A receptor, where it acts as an inverse agonist . This binding inhibits the receptor’s activity, leading to a decrease in intracellular calcium levels and subsequent relaxation of vascular smooth muscle cells . Additionally, ketanserin tartrate’s inhibition of the hERG potassium channel affects cardiac repolarization, which can have implications for cardiac function . The compound also influences gene expression by modulating the activity of transcription factors and signaling pathways involved in cell proliferation and differentiation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ketanserin tartrate have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that ketanserin tartrate maintains its efficacy in reducing blood pressure and promoting wound healing over several weeks of treatment . Prolonged exposure to ketanserin tartrate can lead to desensitization of the serotonin 5-HT2A receptor, resulting in diminished therapeutic effects .

Dosage Effects in Animal Models

The effects of ketanserin tartrate vary with different dosages in animal models. At low doses, the compound effectively reduces blood pressure and inhibits platelet aggregation without significant adverse effects . At higher doses, ketanserin tartrate can cause hypotension, bradycardia, and other cardiovascular side effects . In some studies, high doses of ketanserin tartrate have also been associated with hepatotoxicity and renal toxicity in animal models . These findings highlight the importance of dose optimization to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

Ketanserin tartrate is extensively metabolized in the liver, primarily through ketone reduction and oxidative N-dealkylation . The major metabolite, ketanserin-ol, is excreted in the urine and does not contribute significantly to the pharmacological effects of the parent compound . The metabolic pathways of ketanserin tartrate involve various enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation . These metabolic processes can influence the compound’s bioavailability, half-life, and overall efficacy.

Transport and Distribution

Within cells and tissues, ketanserin tartrate is transported and distributed through interactions with plasma proteins and cellular transporters . The compound is highly protein-bound, with approximately 95% of it bound to albumin in the plasma . This binding affects its distribution and availability to target tissues. Ketanserin tartrate is also known to accumulate in specific tissues, such as the liver and kidneys, where it undergoes metabolism and excretion . The transport and distribution of ketanserin tartrate are crucial for its therapeutic effects and potential side effects.

Subcellular Localization

Ketanserin tartrate’s subcellular localization is primarily determined by its interactions with specific receptors and ion channels. The compound is predominantly localized to the plasma membrane, where it binds to the serotonin 5-HT2A receptor and hERG potassium channel . Additionally, ketanserin tartrate can be found in intracellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it may undergo post-translational modifications and trafficking . These localization patterns are essential for its activity and function within cells.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Ketanserin-Tartrat wird aus Ketanserin und DL-Weinsäure als Rohstoffen synthetisiert. Der Prozess beinhaltet das Auflösen dieser Komponenten in Ethanol, gefolgt von Erhitzen und Kristallisation, um das Zielprodukt zu erhalten .

Industrielle Produktionsmethoden: In industriellen Umgebungen folgt die Herstellung von this compound ähnlichen Prinzipien, jedoch in größerem Maßstab. Die Verwendung von Ethanol als Lösungsmittel und der Kristallisationsprozess sind für die Massenproduktion optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ketanserin-Tartrat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, was zur Bildung oxidierter Produkte führt.

Reduktion: Die Addition von Wasserstoff oder die Entfernung von Sauerstoff, was zu reduzierten Produkten führt.

Substitution: Austausch einer funktionellen Gruppe gegen eine andere, oft unter Beteiligung nukleophiler oder elektrophiler Reagenzien.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktionsmittel: Wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitutionsreagenzien: einschließlich Halogene, Alkylierungsmittel und Nukleophile.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann die Oxidation beispielsweise zu Ketonen oder Carbonsäuren führen, während die Reduktion zu Alkoholen oder Aminen führen kann .

Vergleich Mit ähnlichen Verbindungen

Ritanserin: Another selective 5-HT2A receptor antagonist with similar applications in research and medicine.

Cyproheptadine: A serotonin antagonist with antihistamine properties, used in treating allergies and other conditions.

Mianserin: An antidepressant that also acts as a serotonin receptor antagonist.

Uniqueness of Ketanserin Tartrate: Ketanserin tartrate stands out due to its high selectivity for the 5-HT2A receptor and its additional effects on the hERG current. This dual action makes it particularly useful in both research and therapeutic contexts .

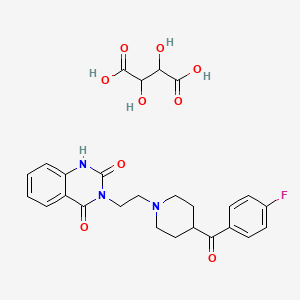

Eigenschaften

CAS-Nummer |

83846-83-7 |

|---|---|

Molekularformel |

C26H30FN3O10 |

Molekulargewicht |

563.5 g/mol |

IUPAC-Name |

2,3-dihydroxybutanedioic acid;3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1H-quinazoline-2,4-dione;hydrate |

InChI |

InChI=1S/C22H22FN3O3.C4H6O6.H2O/c23-17-7-5-15(6-8-17)20(27)16-9-11-25(12-10-16)13-14-26-21(28)18-3-1-2-4-19(18)24-22(26)29;5-1(3(7)8)2(6)4(9)10;/h1-8,16H,9-14H2,(H,24,29);1-2,5-6H,(H,7,8)(H,9,10);1H2 |

InChI-Schlüssel |

KJJRKCWDAHTVRL-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=O.C(C(C(=O)O)O)(C(=O)O)O |

Isomerische SMILES |

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Kanonische SMILES |

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=O.C(C(C(=O)O)O)(C(=O)O)O.O |

Aussehen |

Solid powder |

| 83846-83-7 | |

Piktogramme |

Acute Toxic; Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Ketanserin tartrate; KJK-945; KJK945; KJK 945; R 49945; R49945; R-49945 |

Herkunft des Produkts |

United States |

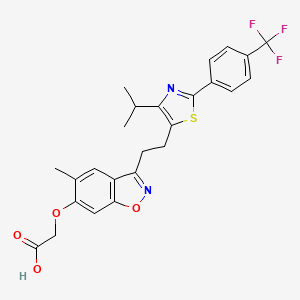

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

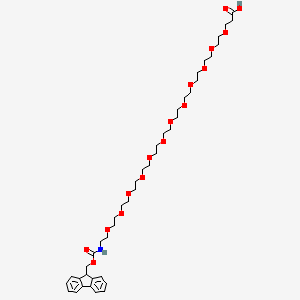

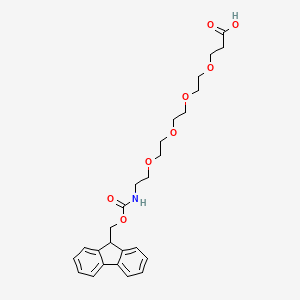

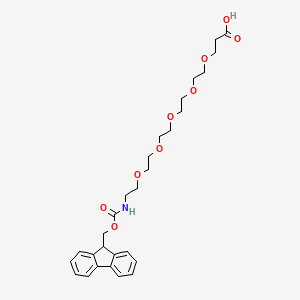

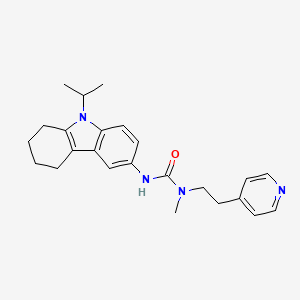

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid](/img/structure/B1673517.png)

![N-[(4-Chlorophenyl)methyl]-1-Methyl-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B1673522.png)